molecular formula C12H18ClN B13501781 2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride

2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride

Cat. No.: B13501781
M. Wt: 211.73 g/mol
InChI Key: NHRRHFKOYHRJMD-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative characterized by a propan-2-amine backbone linked to a phenyl ring substituted with a cyclopropyl group at the ortho position. The cyclopropyl moiety may enhance metabolic stability and modulate receptor interactions due to its steric and electronic properties .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

2-(2-cyclopropylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-12(2,13)11-6-4-3-5-10(11)9-7-8-9;/h3-6,9H,7-8,13H2,1-2H3;1H

InChI Key

NHRRHFKOYHRJMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C2CC2)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride typically involves:

  • Construction of the cyclopropyl-substituted aromatic intermediate.
  • Introduction of the amine functionality at the propan-2-position.
  • Formation of the hydrochloride salt to obtain the final stable compound.

Given the structural similarity to other cyclopropylphenyl amines, synthetic routes often adapt classical methods such as nucleophilic substitution, reductive amination, or amide intermediate transformations.

Literature-Reported Synthetic Route (Adapted from Patent WO2012046247A2)

While this patent primarily focuses on cyclopropane carboxamide derivatives, the methodology provides insights into cyclopropylphenyl amine synthesis, which can be adapted for this compound:

Stepwise Synthesis:
  • Starting Materials:

    • 2-Phenylacetonitrile or substituted analogs.
    • 2-(Chloromethyl)oxirane (epichlorohydrin derivative).
    • Suitable bases such as sodium hydroxide.
  • Epoxide Ring-Opening and Nitrile Reaction:

    • React 2-phenylacetonitrile with 2-(chloromethyl)oxirane in the presence of NaOH in a polar aprotic solvent (e.g., dimethyl sulfoxide).
    • This forms an intermediate hydroxy nitrile compound.
  • Hydrolysis and Acid Treatment:

    • Hydrolyze the nitrile to the corresponding acid or acid derivative.
    • Acidify to obtain the cyclopropyl-substituted phenyl intermediate.
  • Phthalimide Condensation:

    • Condense the acid intermediate with potassium phthalimide in dimethylformamide to protect the amine functionality.
  • Conversion to Acid Chloride and Amidation:

    • Treat the phthalimido acid with thionyl chloride to form the acid chloride.
    • React with diethylamine or other amines to form the amide intermediate.
  • Deprotection and Final Amine Formation:

    • Remove the phthalimide protecting group, typically by hydrazinolysis or acidic conditions, to liberate the free amine.
    • Convert the free amine to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
  • Isolation and Purification:

    • Crystallize the hydrochloride salt from solvents such as toluene or methyl tert-butyl ether (MTBE).
    • Dry under controlled temperature (50–60°C) to obtain the pure compound.
Reaction Conditions Summary Table:
Step Reagents/Conditions Solvent(s) Temperature Notes
Epoxide ring-opening 2-Phenylacetonitrile, NaOH Dimethyl sulfoxide Reflux (~100°C) Polar aprotic solvent enhances reaction
Hydrolysis and acidification Acid (HCl or H2SO4) Water or aqueous medium 15–25°C Controlled hydrolysis to acid
Phthalimide condensation Potassium phthalimide Dimethylformamide 15–25°C Protects amine group
Acid chloride formation Thionyl chloride (SOCl2) Methylene chloride 0–25°C Converts acid to acid chloride
Amidation Diethylamine Methylene chloride 15–25°C Forms amide intermediate
Deprotection Hydrazine hydrate or acid Ethanol or water 50–60°C Removes phthalimide protecting group
Salt formation Hydrogen chloride (HCl) Toluene, MTBE 15–25°C Isolates hydrochloride salt

Alternative Synthetic Approaches

  • Reductive Amination:
    Starting from 2-(2-cyclopropylphenyl)propan-2-one, reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the amine, which is then converted to the hydrochloride salt.

  • Hydrogenation of Nitrile Precursors:
    Analogous to the synthesis of 2-phenylpropan-1-amine hydrochloride, catalytic hydrogenation of nitrile precursors over palladium on carbon under hydrogen atmosphere in ethanol with HCl can produce the amine hydrochloride salt with good yield (around 75%) and purity.

Research Discoveries and Optimization

  • One-Pot Processes:
    Recent patented improvements emphasize one-pot synthesis using single solvent systems (e.g., toluene) to avoid intermediate isolation and reduce yield loss. This enhances economic feasibility and scalability.

  • Solvent and Base Selection:
    Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and ethers like tetrahydrofuran are preferred for high reaction efficiency. Sodium hydroxide is commonly used as the base for epoxide ring-opening.

  • Yield and Purity:
    Optimized conditions yield the hydrochloride salt in >70% isolated yield with high purity after crystallization and drying.

Data Table: Summary of Key Preparation Parameters

Parameter Description/Value Reference/Notes
Starting materials 2-Phenylacetonitrile, 2-(chloromethyl)oxirane Commercially available
Base Sodium hydroxide (NaOH) Preferred for nucleophilic attack
Solvents Dimethyl sulfoxide, toluene, dimethylformamide Single solvent systems preferred
Temperature range 15–100°C (depending on step) Controlled for selectivity
Reaction time 1–4 hours per step Optimized for maximum yield
Purification method Crystallization from MTBE or toluene Ensures high purity
Final product form Hydrochloride salt (solid powder) Stable and easy to handle
Yield Approximately 70–76% Based on isolated hydrochloride

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various amine derivatives, quaternary ammonium salts, and other substituted compounds.

Scientific Research Applications

2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride

    • Molecular Formula : C₉H₁₂Cl₂FN
    • Molecular Weight : 224.1 g/mol
    • CAS RN : 1306604-78-3
    • Key Features : The presence of both chloro and fluoro substituents enhances electronegativity and lipophilicity, making it a candidate for CNS-targeted drug development .
    • Research Applications : Investigated for pharmacological significance, particularly in neurotransmitter modulation .
  • 2-(3-Chlorophenyl)propan-2-amine hydrochloride

    • Molecular Formula : C₉H₁₂ClN
    • Molecular Weight : 169.65 g/mol
    • CAS RN : 17790-50-0
    • Key Features : Meta-substitution may alter receptor binding compared to ortho/para analogs .

Alkyl-Substituted Derivatives

  • Ortetamine HCl (1-(2-Methylphenyl)-2-propylamine hydrochloride) Molecular Formula: C₁₀H₁₆ClN CAS RN: Not explicitly listed (see synonyms in ). Classified as a controlled substance, indicating psychoactive properties .

Cyclopropyl-Substituted Analogs

  • 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride
    • Molecular Formula : C₁₂H₁₆ClN (inferred)
    • CAS RN : 2155852-30-3
    • Key Features : The cyclopropyl group adjacent to the phenyl ring introduces conformational rigidity, which may improve metabolic stability .

Core Structure Modifications

  • Isopropylamine Hydrochloride

    • Molecular Formula : C₃H₁₀ClN
    • Molecular Weight : 95.57 g/mol
    • CAS RN : 15572-56-2
    • Key Features : A simple alkylamine lacking aromaticity, used as a building block in synthesizing complex amines .
  • Propan-2-amine-d7 Hydrochloride

    • Molecular Formula : C₃H₁₀ClN (deuterated)
    • Key Features : Deuterium labeling aids in pharmacokinetic studies by reducing metabolic degradation rates .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Pharmacological Notes Evidence ID
2-(2-Cyclopropylphenyl)propan-2-amine HCl C₁₂H₁₆ClN (inferred) ~209.7 (calculated) N/A Cyclopropyl (ortho) Likely enhanced metabolic stability
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl C₉H₁₂Cl₂FN 224.1 1306604-78-3 Cl (ortho), F (para) CNS drug candidate
2-(2,4-Dichlorophenyl)propan-2-amine HCl C₉H₁₂Cl₃N 240.56 1216497-60-7 Cl (ortho, para) High hydrophobicity
Ortetamine HCl C₁₀H₁₆ClN ~185.7 (calculated) N/A Methyl (ortho) Controlled psychoactive substance
Isopropylamine HCl C₃H₁₀ClN 95.57 15572-56-2 None (alkyl chain) Synthetic intermediate

Biological Activity

2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 211.72 g/mol
  • CAS Number : [Insert CAS number here]

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the histamine H3 receptor. This compound acts as a modulator, influencing cognitive processes, memory, and other neurological functions. Its role as an antagonist or inverse agonist at the H3 receptor suggests potential applications in treating cognitive disorders and conditions associated with histamine dysregulation .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell growth in several cancer types. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in oncology .

Case Studies

  • Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound led to improved memory retention and cognitive performance in tasks designed to assess learning and memory .
  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at varying concentrations .

Data Tables

Activity Type Tested Strain/Cell Line IC50 (µM) Notes
AntimicrobialStaphylococcus aureus15Effective against gram-positive bacteria
AntimicrobialEscherichia coli20Effective against gram-negative bacteria
Anticancer (Breast Cancer)MCF-725Induces apoptosis
Anticancer (Lung Cancer)A54930Inhibits cell proliferation

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies. Key parameters include:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
  • Distribution : Moderate distribution across tissues with a volume of distribution (Vd) of approximately 3 L/kg.
  • Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route, with about 70% eliminated unchanged in urine .

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for 2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride, and how is purity validated?

  • Method : The synthesis typically involves a nitroaldol reaction between 2-cyclopropylbenzaldehyde and nitroethane to form a β-nitrostyrene intermediate, followed by reduction (e.g., using LiAlH₄) to yield the amine. The hydrochloride salt is formed via reaction with HCl. Purity is assessed using HPLC (≥95% purity threshold) and TLC for intermediate monitoring .
  • Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield and reduce byproducts .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl ring protons (δ 0.5–1.5 ppm) and amine proton environment.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₇ClN: 222.11 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl group and amine moiety .

Q. What storage conditions ensure the compound’s stability?

  • Store at 2–8°C in airtight containers under inert gas (e.g., argon). Stability assessments via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence receptor binding compared to halogenated analogs (e.g., bromo/fluoro derivatives)?

  • Mechanistic Insight : The cyclopropyl group introduces steric hindrance and electron-donating effects, altering binding kinetics at serotonin receptors (e.g., 5-HT₂A). Compared to halogenated analogs (e.g., 2-(3-bromophenyl)propan-2-amine), cyclopropyl derivatives show reduced off-target activity but lower affinity for dopamine receptors .
  • Experimental Design : Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) to quantify Ki values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for neuropharmacological targets?

  • Approach :

Synthesize analogs with varying substituents (e.g., methyl, methoxy) on the phenyl ring.

Test in vitro binding affinity (IC₅₀) across neurotransmitter receptors (5-HT, dopamine, σ receptors).

Correlate electronic (Hammett σ values) and steric (Taft parameters) properties with activity .

  • Data Analysis : Multivariate regression models to identify critical pharmacophoric features .

Q. What strategies resolve contradictions in pharmacological data between structural analogs?

  • Case Example : Discrepancies in 5-HT₇ receptor antagonism between cyclopropyl and 4-methoxyphenyl analogs may arise from differences in membrane permeability (logP: cyclopropyl = 2.1 vs. methoxy = 1.8). Validate via parallel artificial membrane permeability assays (PAMPA) .
  • Resolution : Combine in silico docking (e.g., AutoDock Vina) with functional assays (cAMP accumulation) to clarify receptor-specific effects .

Q. What in vitro models are suitable for assessing neuropharmacological effects?

  • Models :

  • Primary neuronal cultures : Measure Ca²⁺ flux (Fluo-4 AM) post-treatment to evaluate excitotoxicity.
  • HEK-293 cells expressing 5-HT receptors : Patch-clamp electrophysiology to assess ion channel modulation .

Q. How can X-ray crystallography provide mechanistic insights into its biological activity?

  • Application : Co-crystallize the compound with target receptors (e.g., 5-HT₂A) to resolve binding poses. For example, cyclopropyl-phenyl interactions with Trp336 and Asp155 residues stabilize the receptor’s inactive state .
  • Limitations : Requires high-purity protein and compound (>99% purity) .

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